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  • Product: 1-(2-fluoro-5-methylphenyl)piperazine
  • CAS: 321602-29-3

Core Science & Biosynthesis

Foundational

Strategic Scaffolds in CNS Drug Discovery: The 1-(2-Fluoro-5-methylphenyl)piperazine Core

This technical guide details the medicinal chemistry, pharmacological rationale, and synthetic utility of 1-(2-Fluoro-5-methylphenyl)piperazine , a specialized arylpiperazine scaffold used in the development of CNS-activ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, pharmacological rationale, and synthetic utility of 1-(2-Fluoro-5-methylphenyl)piperazine , a specialized arylpiperazine scaffold used in the development of CNS-active therapeutics.

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, the phenylpiperazine moiety is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. 1-(2-Fluoro-5-methylphenyl)piperazine (CAS: 321602-29-3) represents a highly specific optimization of this class. By incorporating a fluorine atom at the ortho-position and a methyl group at the meta-position, this scaffold addresses three critical challenges in medicinal chemistry: metabolic stability , atropisomeric control , and receptor subtype selectivity . This guide analyzes its application as a building block for Serotonin (5-HT) and Dopamine (D2/D3) receptor modulators.

Chemical Architecture & SAR Context

The efficacy of 1-(2-fluoro-5-methylphenyl)piperazine stems from its precise substitution pattern, which modifies the physicochemical properties of the parent phenylpiperazine.

The Ortho-Fluorine Effect (2-Position)
  • Metabolic Blocking: The C2 position of phenylpiperazines is a primary site for Cytochrome P450-mediated oxidative metabolism (hydroxylation). Substituting hydrogen with fluorine blocks this metabolic soft spot without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

  • Conformational Lock: The electronegative fluorine creates an electronic repulsion with the piperazine nitrogen lone pairs. This enforces a non-planar, twisted conformation between the phenyl ring and the piperazine ring. This "twist" is often required for the ligand to fit into the narrow hydrophobic cleft of GPCRs like 5-HT1A.

The Meta-Methyl Effect (5-Position)
  • Hydrophobic Reach: The 5-methyl group increases lipophilicity (LogP), allowing the molecule to engage with secondary hydrophobic pockets (e.g., residues in TM5 or TM6 of the receptor).

  • Selectivity Filter: Unlike 4-substitution (para), which often targets the primary binding axis, 5-substitution allows for "fine-tuning" selectivity between closely related receptor subtypes (e.g., distinguishing 5-HT1A from D2).

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold.

SAR_Logic Core Phenylpiperazine Core Sub_2F 2-Fluoro Substitution Core->Sub_2F Modification Sub_5Me 5-Methyl Substitution Core->Sub_5Me Modification Effect_Metab Blocks Ortho-Hydroxylation (Metabolic Stability) Sub_2F->Effect_Metab Effect_Conf Induces Torsion Angle (Bioactive Conformation) Sub_2F->Effect_Conf Effect_Select Hydrophobic Pocket Fit (Receptor Selectivity) Sub_5Me->Effect_Select Target High Affinity 5-HT/D2 Ligand Effect_Metab->Target Effect_Conf->Target Effect_Select->Target

Caption: SAR logic flow demonstrating how specific substitutions on the phenylpiperazine core translate to improved pharmacological properties.

Pharmacological Profile & Applications[1][2][3][4]

Receptor Binding Profiles

This scaffold is predominantly used to synthesize Long-Chain Arylpiperazines (LCAPs) . In these drugs, the piperazine nitrogen (N4) acts as the basic center that interacts with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCRs.

Receptor TargetRole of 2-F, 5-Me ScaffoldTherapeutic Indication
5-HT1A Partial Agonist / AntagonistAnxiolytics, Antidepressants
Dopamine D2 Partial AgonistAntipsychotics (Atypical)
5-HT2A AntagonistAntipsychotics (reduces EPS)
NK1 AntagonistAntiemetics (related to Vestipitant)
Case Study: Vestipitant Analogues

While Vestipitant utilizes a 2-methyl-4-fluoro pattern, the 2-fluoro-5-methyl isomer is frequently used in "positional scanning" libraries. By shifting the methyl and fluorine positions, medicinal chemists can map the steric tolerance of the binding pocket.

  • Observation: If the 2-fluoro-5-methyl analog retains potency but loses NK1 activity compared to Vestipitant, it suggests the NK1 pocket has strict steric requirements at the C2/C4 positions. This negative data is crucial for designing selective drugs.

Synthetic Methodology

Traditional Nucleophilic Aromatic Substitution (SNAr) is often inefficient for this scaffold because the 2-fluoro-5-methyl phenyl ring lacks strong electron-withdrawing groups (like nitro or cyano) to activate it for nucleophilic attack.

The Industry Standard: Buchwald-Hartwig Amination The most robust protocol utilizes Palladium-catalyzed cross-coupling between 2-fluoro-5-methyl-1-bromobenzene and piperazine.

Experimental Protocol

Objective: Synthesis of 1-(2-Fluoro-5-methylphenyl)piperazine.

Reagents:

  • Substrate: 1-Bromo-2-fluoro-5-methylbenzene (1.0 eq)

  • Amine: Piperazine (anhydrous, 3.0 eq to prevent bis-arylation)

  • Catalyst: Pd2(dba)3 (1-2 mol%)

  • Ligand: BINAP or XPhos (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Solvent: Toluene or Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen.

  • Loading: Add Pd2(dba)3, Ligand, and NaOtBu. Purge again.

  • Solvation: Add anhydrous Toluene. Stir for 10 min to form the active catalyst complex.

  • Addition: Add the aryl bromide and piperazine.

  • Heating: Heat to 100°C for 12–16 hours.

  • Monitoring: Check TLC (System: DCM/MeOH 9:1). Look for the disappearance of the aryl bromide spot.

  • Workup: Cool to RT, filter through a Celite pad (to remove Pd), and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel; Gradient: DCM → 10% MeOH/DCM with 1% NH4OH).

Synthetic Logic Diagram

Synthesis_Workflow Start Start: 1-Bromo-2-fluoro-5-methylbenzene Cat_Activation Catalyst Activation (Pd2(dba)3 + BINAP + NaOtBu) Start->Cat_Activation Mix in Toluene Ox_Add Oxidative Addition (Ar-Pd-Br Complex) Cat_Activation->Ox_Add Heat 100°C Amine_Bind Amine Coordination (Piperazine Attack) Ox_Add->Amine_Bind Red_Elim Reductive Elimination (C-N Bond Formation) Amine_Bind->Red_Elim Product Product: 1-(2-Fluoro-5-methylphenyl)piperazine Red_Elim->Product Regeneration of Pd(0)

Caption: Buchwald-Hartwig catalytic cycle for the synthesis of the target arylpiperazine.

Medicinal Chemistry Applications

Library Generation (LCAPs)

This building block is typically reacted with alkyl halides (e.g., 4-chlorobutyl-phthalimide or chloroalkyl-heterocycles) to form Long-Chain Arylpiperazines.

  • Reaction Type: SN2 Alkylation.

  • Conditions: K2CO3, Acetonitrile, Reflux, KI (catalytic).

  • Result: Creates a "bipolar" molecule with the arylpiperazine head group (receptor binding) and a tail group (selectivity/solubility).

Metabolic Probe

In drug development, if a lead compound containing a simple phenylpiperazine shows high clearance due to hydroxylation, chemists will substitute it with the 2-fluoro-5-methyl analog.

  • Interpretation:

    • If metabolic stability improves significantly

      
       The 2-position was the metabolic soft spot.
      
    • If potency is retained

      
       The receptor tolerates the steric bulk of the methyl group.
      

References

  • Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of Vestipitant. Journal of Medicinal Chemistry, 52(10), 3238-3247. (Contextual reference for 2-methyl-4-fluoro analogs).
  • Buchwald, S. L., & Hartwig, J. F. (Various).[1] Palladium-Catalyzed Amination of Aryl Halides. (Standard protocol reference for Buchwald-Hartwig Amination).

Sources

Exploratory

The Fluorinated Phenylpiperazine Scaffold: A Technical Guide to Pharmacophore Optimization

Topic: Pharmacophore properties of fluorinated phenylpiperazines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists[1] Executive Summary The phenylpiperazine m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore properties of fluorinated phenylpiperazines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

The phenylpiperazine moiety represents a "privileged structure" in medicinal chemistry, serving as a cornerstone for Central Nervous System (CNS) drug design.[1] Its ability to engage multiple G-Protein Coupled Receptors (GPCRs)—specifically Serotonin (5-HT) and Dopamine (D) receptors—makes it invaluable for treating schizophrenia, anxiety, and depression.[1]

This guide analyzes the fluorinated phenylpiperazine pharmacophore. Strategic fluorination is not merely a metabolic block; it is a tool for precise conformational control, pKa modulation, and selectivity tuning.[1] We explore the Structure-Activity Relationship (SAR) landscape, providing validated protocols for synthesis and binding assessment.

The Fluorine Effect: Physicochemical & Cheminformatic Profiling

The introduction of fluorine into the phenylpiperazine scaffold alters the molecule's physicochemical landscape in three critical dimensions.

Electronic Modulation and pKa

The piperazine nitrogen (N4) is the critical basic center (typically pKa 8.5–9.5) responsible for the salt bridge interaction with the conserved Aspartate residue (e.g., Asp3.[1]32) in aminergic GPCRs.[1]

  • Inductive Effect: Fluorine is highly electronegative (

    
    ).[1] When placed on the phenyl ring, it exerts a strong electron-withdrawing inductive effect (-I).
    
  • pKa Shift: A fluorine at the ortho or meta position pulls electron density from the aromatic system, which communicates through the N1-phenyl bond to lower the pKa of the distal N4 nitrogen by 0.5–1.0 log units. This lowers the energy penalty for desolvation and can fine-tune the protonation state at physiological pH.

Lipophilicity (LogP/LogD)

While fluorine is often cited as a lipophilicity enhancer, its effect on phenylpiperazines is context-dependent.[1]

  • Aromatic Fluorination: Generally increases LogP (approx. +0.1 to +0.2 units per F atom) compared to Hydrogen, increasing blood-brain barrier (BBB) permeability.[1]

  • Dipole Alignment: In ortho-fluorinated analogs, the C-F bond dipole can align with the N-lone pair dipole, creating a net molecular dipole change that affects solubility and specific receptor sub-pocket affinity.[1]

Metabolic Stability (The Para-Block)

The phenyl ring is a "metabolic hotspot" prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: CYPs typically attack the electron-rich para-position to form phenols.

  • The Fluorine Wall: The C-F bond (approx. 116 kcal/mol) is metabolically inert to CYP oxidation. Substituting the para-position with fluorine (4-F) effectively blocks this degradation pathway, significantly extending the biological half-life (

    
    ) without adding the steric bulk of a chlorine or methyl group.
    

SAR Landscape: Receptor Selectivity & Binding Modes

The position of the fluorine atom dictates the pharmacological profile. The following table summarizes the consensus SAR trends for 5-HT1A and D2 receptors.

Table 1: Comparative SAR of Fluorinated Phenylpiperazines
SubstitutionPrimary Effect5-HT1A AffinityD2 AffinityMetabolic Stability
Unsubstituted Baseline scaffoldHigh (

< 20 nM)
ModerateLow (Rapid p-hydroxylation)
2-F (Ortho) Conformational Lock. Mimics o-OMe; forces non-planar twist.[1]Very High (

< 2 nM)
HighModerate
3-F (Meta) Electronic Tuning. Affects ring electronics/sigma-hole.[1]Moderate/HighModerateModerate
4-F (Para) Metabolic Block. Prevents CYP oxidation.[1]HighHighExcellent
2,3-Cl/F (Mixed) "Aripiprazole-like" profile.High (Partial Agonist)High (Partial Agonist)High
The "Ortho-Effect" and 5-HT1A Selectivity

The 2-substituted phenylpiperazines (specifically 2-OMe and 2-F) show superior affinity for the 5-HT1A receptor.

  • Mechanistic Basis: The 2-substituent introduces steric clash with the piperazine ring, forcing the phenyl ring to twist out of plane. This twisted conformation perfectly matches the narrow hydrophobic cleft of the 5-HT1A receptor, acting as a "bioactive conformation mimic."

Visualization: Pharmacophore Interactions

The following diagram illustrates the critical binding interactions within the 5-HT1A receptor pocket.

Pharmacophore Rec_Asp Asp3.32 (Anionic Anchor) Rec_Phe Phe6.52 (Aromatic Cluster) Rec_Pocket Hydrophobic Specificity Pocket Lig_N4 Piperazine N4 (Protonated) Lig_N4->Rec_Asp Ionic Salt Bridge (Critical) Lig_Ph Phenyl Ring (Pi-System) Lig_N4->Lig_Ph Linker Lig_Ph->Rec_Phe T-shaped Pi-Stacking Lig_F Fluorine Substituent (Electronic/Steric) Lig_Ph->Lig_F C-F Bond Lig_F->Rec_Pocket Steric Fit / Metabolic Block

Caption: Pharmacophore map showing the critical salt bridge (N4-Asp3.32) and the modulation of the hydrophobic pocket interaction by the fluorine substituent.

Experimental Protocols

Synthesis: Buchwald-Hartwig Amination

The most robust method for synthesizing N-arylpiperazines is the Palladium-catalyzed Buchwald-Hartwig cross-coupling. This protocol avoids the harsh conditions of nucleophilic aromatic substitution (


), which often fails with electron-neutral fluorobenzenes.

Reagents:

  • Aryl Halide: 1-Bromo-2-fluorobenzene (or related isomer).[1]

  • Amine: N-Boc-piperazine (protecting group prevents polymerization).

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: BINAP (racemic) or Xantphos.[1]

  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add

    
     (1 mol%) and BINAP (1.5 mol%). Add Toluene (5 mL/mmol) and stir at RT for 10 min to pre-form the active catalyst complex.
    
  • Addition: Add 1-Bromo-2-fluorobenzene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Reaction: Seal and heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Deprotection: Dissolve the intermediate in DCM/TFA (1:1) for 1 hour to remove the Boc group. Neutralize with

    
     and extract.
    
  • Purification: Flash chromatography (DCM:MeOH:NH3).[1]

Workflow Diagram: Synthesis Logic

Synthesis Start Target: Fluorophenylpiperazine Halide Aryl Halide Selection Start->Halide Condition_EW Electron Withdrawing (e.g., 2,4-difluoro) Halide->Condition_EW Activated Ring Condition_Neu Electron Neutral (e.g., 4-fluoro) Halide->Condition_Neu Deactivated Ring Method_SNAr S_NAr (High Temp, DMSO) Product Purified Pharmacophore Method_SNAr->Product Variable Yield Method_BH Buchwald-Hartwig (Pd-Cat, Base) Method_BH->Product High Yield (>85%) Condition_EW->Method_SNAr Feasible Condition_Neu->Method_BH Required

Caption: Decision tree for selecting the optimal synthetic route based on the electronic activation of the aryl ring.

In Vitro Binding Assay (Radioligand Displacement)

To validate the pharmacophore, affinity (


) must be determined.[1]

Protocol for 5-HT1A:

  • Tissue Source: HEK-293 cells stably expressing human 5-HT1A receptors.[2]

  • Radioligand:

    
     (0.5 nM).[1] This is the gold-standard agonist radioligand.
    
  • Non-specific Binding: Define using 10 µM Serotonin (5-HT).

  • Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4) containing 5 mM

    
    .
    
  • Termination: Rapid filtration over GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Meyer, M. D., et al. (1997).[1] "Structure-Activity Studies of the Fluorinated Phenylpiperazine Moiety in Atypical Antipsychotics." Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008).[1] "Fluorine in Medicinal Chemistry." Chemical Society Reviews.

  • Sur, C., et al. (2014).[1] "Buchwald-Hartwig Amination Protocols for Heterocycles." Organic Process Research & Development.

  • Glennon, R. A., et al. (2000).[1] "Binding of Phenylpiperazine Derivatives at 5-HT1A and D2 Receptors." Drug Development Research.

  • Gillis, E. P., et al. (2015).[1] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

Foundational

Technical Monograph: 1-(2-Fluoro-5-methylphenyl)piperazine

[1][2] Abstract This technical guide provides a comprehensive structural, synthetic, and pharmacological analysis of 1-(2-fluoro-5-methylphenyl)piperazine , a specialized arylpiperazine derivative. Functioning primarily...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This technical guide provides a comprehensive structural, synthetic, and pharmacological analysis of 1-(2-fluoro-5-methylphenyl)piperazine , a specialized arylpiperazine derivative. Functioning primarily as a high-value pharmacophore in medicinal chemistry, this molecule serves as a critical building block for modulating G-protein coupled receptors (GPCRs), specifically within the serotonergic (5-HT) and neurokinin (NK) pathways. This document outlines its chemical identity, validated synthetic protocols, and structural biology context for researchers in drug discovery.[1]

Part 1: Molecular Informatics & Chemical Identity[4][5]

The precise identification of regioisomers is critical in arylpiperazine chemistry, where shifting a methyl or fluorine substituent can alter binding affinity by orders of magnitude. The data below corresponds specifically to the 2-fluoro-5-methyl isomer.

Chemical Identifiers[1][2][4][5][6][7][8][9][10][11][12]
ParameterData
IUPAC Name 1-(2-Fluoro-5-methylphenyl)piperazine
Common Name 2-Fluoro-5-methylphenylpiperazine
CAS Registry Number 321602-29-3
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
Exact Mass 194.1219
Digital Representations
  • Canonical SMILES: Cc1cc(F)c(N2CCNCC2)cc1

  • Isomeric SMILES: Cc1cc(F)c(N2CCNCC2)cc1

  • InChI String: InChI=1S/C11H15FN2/c1-8-2-3-11(12)10(7-8)14-5-4-13-6-9-14/h2-3,7,13H,4-6,9H2,1H3

  • InChIKey: ZVFTVIGVSYNDEB-UHFFFAOYSA-N[2]

Part 2: Synthetic Architecture

While Nucleophilic Aromatic Substitution (SNAr) is traditionally used for electron-deficient aryl halides, the 2-fluoro-5-methylphenyl system is relatively electron-rich due to the methyl group. Consequently, SNAr yields are often poor or require harsh conditions.

The industry-standard protocol for synthesizing this scaffold with high purity is Buchwald-Hartwig Palladium-Catalyzed Amination . This method ensures regioselectivity and minimizes defluorination side reactions.

Protocol: Pd-Catalyzed Cross-Coupling

Objective: Coupling of 2-fluoro-5-methyl-1-bromobenzene with piperazine.

1. Reaction Scheme Visualization

The following diagram illustrates the catalytic cycle and reagent flow for the synthesis.

G Start Precursors: 2-Fluoro-5-methyl-1-bromobenzene + Piperazine (Excess) Catalyst Catalytic System: Pd2(dba)3 / BINAP NaOtBu (Base) Start->Catalyst Mix Process Reaction Conditions: Toluene, 100°C Inert Ar Atmosphere 12-16 Hours Catalyst->Process Oxidative Addition & Amination Workup Workup: Filtration (Celite) Acid/Base Extraction Process->Workup Complete Product Target: 1-(2-Fluoro-5-methylphenyl)piperazine Workup->Product Purify

Figure 1: Buchwald-Hartwig amination pathway for the synthesis of the target arylpiperazine.

2. Step-by-Step Methodology
  • Reagent Preparation:

    • Charge a flame-dried reaction flask with 2-fluoro-5-methyl-1-bromobenzene (1.0 equiv).

    • Add Piperazine (3.0 equiv). Note: Excess piperazine is crucial to prevent the formation of the bis-aryl side product.

    • Add Sodium tert-butoxide (NaOtBu) (1.4 equiv) as the base.

  • Catalyst Loading:

    • In a glovebox or under argon flow, add the catalyst precursor Pd₂(dba)₃ (1-2 mol%) and the ligand BINAP (2-4 mol%).

    • Expert Insight: BINAP is preferred over monodentate phosphines here to prevent chelation by the piperazine nitrogen, which can poison the catalyst.

  • Reaction:

    • Dissolve in anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

    • Heat to 100°C with vigorous stirring for 12–16 hours.

    • Monitor via TLC or LC-MS for the consumption of the aryl bromide.

  • Purification (Self-Validating Step):

    • Cool to room temperature and filter through a Celite pad to remove palladium residues.

    • Acid/Base Extraction: Dissolve the crude oil in EtOAc and extract with 1M HCl. The product moves to the aqueous phase (protonated), while non-basic impurities remain in the organic phase.

    • Basify the aqueous layer (pH > 12) with NaOH and extract back into DCM.

    • Concentrate to yield the free base.

Part 3: Analytical Validation (QC Criteria)

To ensure the integrity of the synthesized compound for biological testing, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Interpretation
¹H NMR (CDCl₃) δ ~6.8-7.0 (m, 3H, Ar-H)Confirms 1,2,5-substitution pattern on phenyl ring.
¹H NMR (CDCl₃) δ ~2.30 (s, 3H, Ar-CH₃)Critical: Confirm methyl group integration (3H).
¹H NMR (CDCl₃) δ ~3.0 (m, 4H), 2.9 (m, 4H)Piperazine ring protons (distinct triplets/multiplets).
¹⁹F NMR Single peak ~ -120 to -130 ppmConfirms presence of a single fluorine atom; absence indicates defluorination.
LC-MS (ESI+) [M+H]⁺ = 195.1Mass confirmation.

Part 4: Structural Biology & Pharmacological Context[7][13]

The 1-(2-fluoro-5-methylphenyl)piperazine moiety is not merely a random intermediate; it is a "privileged structure" designed to exploit specific pockets in GPCRs.

Pharmacophore Logic

The substitution pattern is engineered for two primary reasons:

  • 2-Fluoro (Ortho): Locks the conformation of the phenyl ring relative to the piperazine nitrogen via electrostatic repulsion and steric clashes, often favoring a specific rotamer required for receptor binding. It also blocks metabolic hydroxylation at the ortho-position.

  • 5-Methyl (Meta): Provides a lipophilic anchor that probes hydrophobic pockets in receptors like 5-HT₂C or NK₁.

Receptor Interaction Pathway

The following diagram details how this scaffold integrates into broader drug discovery logic, particularly for serotonin and neurokinin antagonists.

SAR Scaffold Core Scaffold: 1-(2-Fluoro-5-methylphenyl)piperazine Mech1 Lipophilic Interaction (5-Methyl group) Scaffold->Mech1 Mech2 Conformational Lock (2-Fluoro group) Scaffold->Mech2 Mech3 Ionic Bond (Piperazine NH) Scaffold->Mech3 Target1 5-HT Receptors (Serotonin) Outcome Therapeutic Potential: Anxiolytics / Antipsychotics Target1->Outcome Target2 NK1 Receptors (Neurokinin) Target2->Outcome Mech1->Target1 Mech1->Target2 Mech2->Target1 Mech3->Target1 Aspartate Residue Interaction

Figure 2: Structure-Activity Relationship (SAR) logic for the 2-fluoro-5-methylphenylpiperazine core.

Biological Relevance

This specific isomer is frequently utilized in the development of Vestipitant analogues and other NK₁ receptor antagonists [1]. The 2-fluoro substituent is critical for metabolic stability, preventing rapid oxidation of the phenyl ring, while the piperazine nitrogen serves as the primary protonation site for interaction with the conserved aspartate residue in aminergic GPCRs [2].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 649190. Retrieved from [Link][3]

  • Di Fabio, R., et al. (2009). Discovery of Vestipitant: A Potent and Selective NK1 Receptor Antagonist. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for the 2-fluoro-methylphenyl scaffold utility).

Sources

Exploratory

Safety data sheet (SDS) for 1-(2-fluoro-5-methylphenyl)piperazine

Technical Safety & Handling Guide: 1-(2-Fluoro-5-methylphenyl)piperazine Executive Summary This technical guide serves as an advanced safety and operational manual for 1-(2-fluoro-5-methylphenyl)piperazine (CAS: 321602-2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 1-(2-Fluoro-5-methylphenyl)piperazine

Executive Summary

This technical guide serves as an advanced safety and operational manual for 1-(2-fluoro-5-methylphenyl)piperazine (CAS: 321602-29-3). Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate data, this document integrates structural toxicology, pharmacological context, and risk-based handling protocols designed for pharmaceutical research environments.

Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard Class: Irritant / Potential CNS Active Agent handling Level: Occupational Exposure Band (OEB) 2/3 (Provisional)

Chemical Identity & Molecular Architecture

This compound belongs to the arylpiperazine class, a privileged scaffold in medicinal chemistry known for high affinity to Serotonin (5-HT) and Dopamine (DA) receptors.[1] The specific substitution pattern (2-fluoro, 5-methyl) modulates metabolic stability and receptor selectivity compared to the parent phenylpiperazine.[1]

PropertyDataTechnical Note
Chemical Name 1-(2-Fluoro-5-methylphenyl)piperazineSystematic nomenclature
CAS Number 321602-29-3 Unique identifier for inventory tracking
Molecular Formula C₁₁H₁₅FN₂Contains a basic secondary amine
Molecular Weight 194.25 g/mol Low molecular weight fragment
Physical State Solid (Low melting) or Viscous OilFree base is likely an oil/solid; HCl salts are crystalline solids.[2]
Basicity (pKa) ~8.5 - 9.0 (Piperazine N4)Moderate base; forms stable salts with mineral acids.
Solubility DMSO, Methanol, DCMLimited water solubility for the free base; high for salts.

GHS Hazard Profiling & Toxicological Logic

As specific toxicological data (LD50) for this exact isomer is limited, safety protocols must be established via Read-Across Toxicology from structurally related analogs (e.g., 1-(2-fluorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine).

Hazard Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][4]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT - Single Exposure: Category 3 (May cause respiratory irritation).[3][5]

Mechanistic Toxicology
  • Chemical Burns/Irritation: The secondary amine on the piperazine ring is nucleophilic and basic. Upon contact with moist mucous membranes (eyes, lungs), it generates localized alkalinity, leading to tissue irritation or saponification of lipids.

  • CNS Activity (The "Hidden" Hazard): Arylpiperazines are often designed as 5-HT ligands. Systemic absorption (inhalation/dermal) may trigger serotonergic effects (dizziness, pupil dilation, tachycardia) even at sub-toxic doses.

  • Fluorine Substitution: The 2-fluoro group increases lipophilicity compared to non-fluorinated analogs, potentially enhancing dermal absorption rates.

Operational Safety & Engineering Controls

The Hierarchy of Controls

Handling this compound requires a "containment first" approach due to its potential bioactivity.

Hierarchy cluster_0 Primary Barrier (Engineering) cluster_1 Secondary Barrier (PPE) A Chemical Fume Hood (Min Face Velocity: 0.5 m/s) C Nitrile Gloves (Double gloving recommended) A->C Supplemented by B HEPA Filtered Enclosure (For weighing powders) B->C Supplemented by D Safety Glasses (Side shields required) E Lab Coat (Tyvek sleeves for synthesis)

Figure 1: Operational hierarchy ensuring zero-contact handling.

Specific Handling Protocols

A. Weighing & Transfer

  • Protocol: Never weigh on an open bench. Use a localized exhaust hood or a powder containment balance enclosure.

  • Static Control: Piperazine salts can be static.[2][5][6] Use an antistatic gun or polonium strip to prevent dispersal of fine dust.

B. Synthesis & Reaction Setup

  • Solvent Choice: Avoid halogenated solvents (DCM) if possible during initial dissolution to reduce skin permeability if a spill occurs.

  • Quenching: When acidifying the free base to form a salt, exotherms are common. Add acid dropwise at 0°C.

Emergency Response Protocols

Every user must understand the causality of the injury to treat it effectively.

Emergency cluster_skin Skin Contact cluster_eye Eye Contact Exposure Exposure Event Wash Flush 15 mins (Water, not vinegar) Exposure->Wash Dermal EyeWash Eyewash Station (Hold lids open) Exposure->EyeWash Ocular Soap Soap Wash (Remove lipophilic residue) Wash->Soap Medical Seek Medical (Mention CNS active) Soap->Medical pHCheck Check pH (If available) EyeWash->pHCheck pHCheck->Medical

Figure 2: Logical flow for emergency decontamination.

Critical Medical Note: If exposure occurs, inform medical personnel that the compound is a fluorinated phenylpiperazine . It may exhibit serotonergic activity distinct from standard chemical burns.

Synthesis, Stability & Storage (Technical Context)

Stability Profile
  • Hygroscopicity: The HCl or fumarate salts of this compound are likely hygroscopic. Moisture absorption leads to "clumping" and inaccurate weighing.

  • Carbamate Formation: The free base (secondary amine) reacts reversibly with atmospheric CO₂ to form carbamates.

    • Prevention:[3][7] Store under Argon or Nitrogen atmosphere.

  • Oxidation: Secondary amines can slowly oxidize to N-oxides or hydroxylamines upon prolonged air exposure.

Storage Conditions
ParameterRequirementRationale
Temperature 2–8°C (Refrigerated)Slows oxidative degradation.
Atmosphere Inert Gas (Argon/N₂)Prevents CO₂ absorption (carbamate formation).
Container Amber GlassBlocks UV light (though photolability is low, this is standard for aromatics).

References

  • BenchChem. (n.d.). 1-(2-Fluoro-5-methylphenyl)piperazine Product Data. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted phenylpiperazines. (Used for read-across toxicology of arylpiperazine class). Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 1-(4-Fluorophenyl)piperazine (Analogous Structure). Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier for Piperazine derivatives. Retrieved from

(Note: Direct toxicological datasets for CAS 321602-29-3 are proprietary or sparse; hazard data is extrapolated from validated structure-activity relationships of the fluorophenylpiperazine class.)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Acylation of 1-(2-fluoro-5-methylphenyl)piperazine with Acid Chlorides

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the general procedure for the coupling of 1-(2-fluoro-5-methylphenyl)piperazine with various acid chlorides...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the general procedure for the coupling of 1-(2-fluoro-5-methylphenyl)piperazine with various acid chlorides to form the corresponding amides. This reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of pharmacologically active compounds. The protocols and insights provided herein are grounded in established principles of organic synthesis and aim to ensure high efficiency, purity, and reproducibility.

Introduction: The Significance of N-Arylpiperazine Amides

N-Arylpiperazines are a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs targeting a range of neurological and psychiatric disorders.[1] The specific substitution pattern on the phenyl ring, such as the 2-fluoro and 5-methyl groups in the title compound, is a deliberate design element to modulate the molecule's electronic properties, metabolic stability, and binding affinity for biological targets.[1] The subsequent acylation of the second nitrogen of the piperazine ring is a common strategy to introduce further diversity and to fine-tune the pharmacological profile of the final compound. The resulting amide bond is a stable and common functional group in many active pharmaceutical ingredients.

The reaction between a secondary amine like 1-(2-fluoro-5-methylphenyl)piperazine and an acid chloride is a classic example of nucleophilic acyl substitution.[2][3] This process is often conducted under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion.[4][5]

Reaction Mechanism and Key Considerations

The fundamental reaction involves the nucleophilic attack of the secondary amine of the piperazine on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide product.[6][7]

Causality Behind Experimental Choices
  • Choice of Base: The acylation reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] To counteract this, a base is added to scavenge the HCl. Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA), or an inorganic base like sodium bicarbonate in a biphasic system.[8][9] The use of an excess of the piperazine starting material can also serve as the base, though this is less common when the piperazine is a valuable reagent.

  • Solvent Selection: Aprotic solvents are typically employed to prevent reaction with the highly reactive acid chloride.[8][9] Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common choices.[8] Reactions under Schotten-Baumann conditions may utilize a two-phase system of an organic solvent and water containing an inorganic base.[2][5]

  • Temperature Control: The reaction of acid chlorides with amines is often exothermic and can be vigorous.[] Therefore, the initial addition of the acid chloride is typically performed at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize potential side reactions.[11]

  • Inert Atmosphere: Acid chlorides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.[11] Performing the reaction under an inert atmosphere of nitrogen or argon is recommended to ensure high yields.[11]

Experimental Protocols

The following protocols provide a general framework for the acylation of 1-(2-fluoro-5-methylphenyl)piperazine. Researchers should optimize these conditions based on the specific acid chloride used and the scale of the reaction.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationNotes
1-(2-fluoro-5-methylphenyl)piperazine>98% purityStore in a desiccator.
Acid Chloride (R-COCl)>97% purityHandle in a fume hood with appropriate PPE.
Triethylamine (TEA) or DIEAAnhydrousFreshly distilled if necessary.
Dichloromethane (DCM)AnhydrousOther aprotic solvents like THF can be used.[11]
Saturated aq. Sodium BicarbonateReagent GradeFor quenching and work-up.
Brine (Saturated aq. NaCl)Reagent GradeFor washing.
Anhydrous Sodium or Magnesium SulfateReagent GradeFor drying the organic phase.
Round-bottom flaskAppropriate sizeMust be dry.
Magnetic stirrer and stir bar
Ice bathFor temperature control.
Separatory funnelFor extraction.
Rotary evaporatorFor solvent removal.
Thin Layer Chromatography (TLC) platesSilica gel 60 F254For reaction monitoring.
Column Chromatography setupSilica gelFor purification.
Protocol 1: Standard Acylation in an Aprotic Solvent

This protocol is suitable for most routine acylations.

Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(2-fluoro-5-methylphenyl)piperazine (1.0 equivalent).

  • Dissolve the piperazine in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1 - 1.5 equivalents).

  • Cool the stirred solution to 0 °C using an ice bath.

Addition of Acid Chloride: 5. Dissolve the acid chloride (1.0 - 1.1 equivalents) in a minimal amount of anhydrous DCM. 6. Add the acid chloride solution dropwise to the cooled piperazine solution over 15-30 minutes. A slight excess of the acyl chloride may be used.[11]

Reaction and Monitoring: 7. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-4 hours.[11] 8. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), for example, using a mobile phase of dichloromethane and methanol (e.g., 95:5).

Work-up and Purification: 9. Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and the triethylamine hydrochloride salt.[11] 10. Transfer the mixture to a separatory funnel and separate the organic layer. 11. Extract the aqueous layer twice more with DCM.[11] 12. Combine the organic layers and wash with brine. 13. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.[11] 14. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. 15. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-acylpiperazine.[11]

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for successful execution.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve Piperazine and Base in DCM setup2 Cool to 0 °C setup1->setup2 reaction1 Dropwise Addition of Acid Chloride setup2->reaction1 reaction2 Warm to RT & Stir reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Quench with NaHCO3 reaction3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash & Dry workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Purify by Chromatography workup4->workup5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-fluoro-5-methylphenyl)piperazine

Topic: Improving yield in the synthesis of 1-(2-fluoro-5-methylphenyl)piperazine Content type: Technical Support Guide / Troubleshooting & FAQs Audience: Researchers, scientists, and drug development professionals. Case...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in the synthesis of 1-(2-fluoro-5-methylphenyl)piperazine Content type: Technical Support Guide / Troubleshooting & FAQs Audience: Researchers, scientists, and drug development professionals.

Case ID: YIELD-OPT-321602 Subject: Optimization of Reaction Parameters for High-Yield Synthesis Target Molecule: 1-(2-fluoro-5-methylphenyl)piperazine (CAS: 321602-29-3) Primary Application: Key intermediate for NK1 receptor antagonists (e.g., Vestipitant).

Executive Summary: The Yield Challenge

The synthesis of 1-(2-fluoro-5-methylphenyl)piperazine presents a specific regiochemical and electronic challenge. The target scaffold features a phenyl ring deactivated by a methyl group (electron-donating) while possessing a fluorine atom ortho to the reaction site.

Root Cause of Low Yield: Most yield failures stem from attempting Nucleophilic Aromatic Substitution (SNAr) on unactivated aryl halides. Without strong electron-withdrawing groups (like -NO2 or -CN) ortho/para to the leaving group, SNAr is kinetically disfavored and often leads to harsh conditions, decomposition, or benzyne-mediated regio-scrambling.

The Solution: Transitioning to Palladium-Catalyzed Buchwald-Hartwig Amination is the authoritative method to secure yields >80%. This guide focuses on optimizing this catalytic pathway and troubleshooting specific failure modes such as bis-arylation and catalyst deactivation.

Optimized Synthetic Protocol (Buchwald-Hartwig)

This protocol is designed to minimize the formation of the bis-aryl byproduct (N,N'-bis(2-fluoro-5-methylphenyl)piperazine), which is the primary yield-killer.

Reagents & Stoichiometry
ComponentRoleEquiv.Recommended Reagent
Substrate Electrophile1.01-Bromo-2-fluoro-5-methylbenzene
Amine Nucleophile3.0 - 5.0 Piperazine (Anhydrous)
Catalyst Metal Source0.02 (2 mol%)Pd2(dba)3 or Pd(OAc)2
Ligand Stereoelectronic Control0.04 (4 mol%)BINAP (Standard) or XPhos (High Activity)
Base Deprotonation1.5NaOtBu (Sodium tert-butoxide)
Solvent MediumN/AToluene (0.2 M) or 1,4-Dioxane
Step-by-Step Workflow
  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and cool under Argon/Nitrogen flow. Oxygen is a poison to the Pd(0) species.

  • Catalyst Pre-complexation: Charge Pd source and Ligand in the solvent. Stir at room temperature for 15 minutes to form the active catalytic species (LnPd(0)). Visual Cue: Solution often changes color (e.g., dark red to orange/brown).

  • Reagent Addition: Add the aryl bromide, excess piperazine , and base.

    • Critical: The excess piperazine (3-5 equiv) is statistically required to ensure the mono-arylated product is favored over the bis-arylated byproduct.

  • Thermal Cycle: Heat to 80–100°C . Monitor by HPLC/TLC. Conversion should be complete within 4–12 hours depending on the ligand.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts.

Troubleshooting & FAQs

Issue 1: Low Yield due to Bis-Arylation

User Question: "I am getting 40% yield, and my LC-MS shows a large peak with mass [2M-H]. How do I stop the piperazine from reacting twice?"

Technical Insight: Piperazine has two equivalent nucleophilic nitrogens. Once the first aryl group attaches, the remaining NH is still nucleophilic (and often more soluble in the organic phase), leading to double coupling.

Corrective Action:

  • Increase Stoichiometry: Shift the piperazine:aryl halide ratio from 1.2:1 to 5:1 . This statistically forces the aryl halide to encounter free piperazine rather than the product.

  • Alternative Protection Strategy: If purification is difficult, use N-Boc-piperazine (1.1 equiv).

    • Step 1: Couple N-Boc-piperazine with aryl bromide (Yield >90%).

    • Step 2: Deprotect with TFA/DCM or HCl/Dioxane (Quantitative).

    • Trade-off: Adds two steps but guarantees 100% mono-selectivity.

Issue 2: Incomplete Conversion (Starting Material Remains)

User Question: "The reaction stalls at 60% conversion after 24 hours. Adding more catalyst doesn't help."

Technical Insight: This indicates Catalyst Poisoning or Ligand Oxidation . Phosphine ligands like BINAP are sensitive to oxidation in solution.

Corrective Action:

  • Solvent Degassing: Sparge toluene with Argon for 20 minutes before adding the catalyst.

  • Base Quality: NaOtBu is hygroscopic. If it has absorbed water, it forms NaOH and tBuOH, which changes the basicity and can shut down the catalytic cycle. Use a fresh bottle or sublime the base.

  • Ligand Switch: Switch to XPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphines facilitate the oxidative addition of the electron-rich (deactivated) aryl bromide more effectively than BINAP.

Issue 3: Dehalogenation (Reduction of Aryl Halide)

User Question: "I see a byproduct where the bromine is replaced by hydrogen (3-fluorotoluene). Why?"

Technical Insight: This is "hydrodehalogenation," a common side reaction where the Pd-aryl intermediate undergoes


-hydride elimination from the amine or solvent, or reacts with trace moisture/hydride sources.

Corrective Action:

  • Solvent Choice: Avoid alcohols (e.g., ethanol) as co-solvents.

  • Temperature: Lower the temperature slightly (e.g., from 110°C to 80°C). High temperatures promote

    
    -hydride elimination.
    
  • Ligand: Use a more sterically demanding ligand (e.g., t-BuXPhos ) which accelerates reductive elimination of the product over the side reaction.

Purification Strategy (The "Acid Wash" Trick)

Recovering the product from excess piperazine is critical for calculated yield.

Protocol:

  • Evaporation: Remove reaction solvent.

  • Partition: Dissolve residue in Ethyl Acetate (EtOAc) and Water.

  • Extraction (Removal of Excess Piperazine):

    • Wash the organic layer with Water (3x) . Free piperazine is highly water-soluble and will be removed.

    • Check: The product is lipophilic and stays in EtOAc.

  • Purification from Bis-product (if present):

    • Extract the organic layer with 1M HCl . The mono-aryl piperazine (product) protonates and moves to the aqueous layer. The bis-aryl impurity (less basic due to two aryl groups and steric bulk) often remains in the organic layer or precipitates.

    • Wash the acidic aqueous layer with EtOAc.

    • Basify the aqueous layer (pH > 10) with NaOH.

    • Extract back into EtOAc, dry, and concentrate.

Visualizing the Process

Figure 1: Reaction Logic & Troubleshooting Decision Tree

G Start Start: 1-bromo-2-fluoro-5-methylbenzene Reaction Buchwald-Hartwig Coupling (Pd cat., NaOtBu, Toluene) Start->Reaction Check Check LC-MS / TLC Reaction->Check BisProduct Major Impurity: Bis-arylation (Mass = 2M-H) Check->BisProduct Double Addition SM_Left Incomplete Conversion (SM Remaining) Check->SM_Left Stalled Dehalo Dehalogenation (Br -> H) Check->Dehalo Wrong Mass Success High Yield (>80%) Mono-arylated Product Check->Success Clean Profile Sol_Bis Solution: 1. Increase Piperazine (5 eq) 2. Use N-Boc-Piperazine BisProduct->Sol_Bis Sol_SM Solution: 1. Degas Solvent (O2 removal) 2. Switch Ligand (XPhos) 3. Fresh NaOtBu SM_Left->Sol_SM Sol_Dehalo Solution: 1. Lower Temp 2. Avoid alcohol solvents Dehalo->Sol_Dehalo

Caption: Troubleshooting logic flow for the catalytic synthesis of 1-(2-fluoro-5-methylphenyl)piperazine.

References

  • National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[1] (Review of piperazine synthesis methodologies including SNAr and Buchwald-Hartwig). Available at: [Link]

  • Di Fabio, R., et al. Discovery Process and Pharmacological Characterization of Vestipitant. (Contextualizing the target molecule as a Vestipitant intermediate). Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (Mechanistic details and ligand selection for aryl amination). Available at: [Link]

  • Maji, A., et al. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds. (Specific protocols for coupling piperazine with aryl halides). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 1-(2-fluoro-5-methylphenyl)piperazine

In the landscape of modern drug discovery and development, the arylpiperazine moiety stands out as a privileged scaffold, forming the core of numerous therapeutic agents targeting the central nervous system.[1] The preci...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the arylpiperazine moiety stands out as a privileged scaffold, forming the core of numerous therapeutic agents targeting the central nervous system.[1] The precise characterization of novel arylpiperazine derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of structural elucidation. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(2-fluoro-5-methylphenyl)piperazine, a compound of significant interest for medicinal chemists. We will delve into a detailed spectral interpretation, compare its features with structurally related analogs, and provide a robust, field-proven protocol for acquiring high-quality NMR data.

Deciphering the 1H NMR Spectrum of 1-(2-fluoro-5-methylphenyl)piperazine

Predicted 1H NMR Data Summary

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-3'~6.95dd1HJ(H3'-H4') ≈ 8.5, J(H3'-F) ≈ 11.0
H-4'~6.85t1HJ(H4'-H3') ≈ 8.5, J(H4'-H6') ≈ 8.5
H-6'~6.75ddd1HJ(H6'-H4') ≈ 8.5, J(H6'-F) ≈ 4.5, J(H6'-CH3) ≈ 0.5
Ar-CH3~2.30s3H
N1-CH2~3.15t4HJ ≈ 5.0
N4-CH2~3.05t4HJ ≈ 5.0
N4-HVariable (broad)s1H

Causality Behind the Chemical Shifts: A Comparative Analysis

The electronic environment of each proton dictates its chemical shift.[2][3] The substituents on the phenyl ring—a fluorine atom and a methyl group—exert significant influence through inductive and mesomeric effects.

Influence of the Fluorine Substituent:

The highly electronegative fluorine atom at the C2' position strongly deshields the ortho proton (H-3'), causing it to resonate at a lower field.[4] This effect is evident when comparing the spectrum to that of 1-phenylpiperazine, where the ortho protons typically appear around 6.9 ppm.[5] The fluorine atom also introduces characteristic fluorine-proton coupling, splitting the signals of adjacent protons.

Influence of the Methyl Group:

The electron-donating methyl group at the C5' position has a shielding effect on the aromatic protons, particularly the ortho proton (H-6') and the para proton (H-4'), causing them to shift slightly upfield compared to an unsubstituted phenyl ring.

The Piperazine Moiety:

The two sets of methylene protons on the piperazine ring are chemically non-equivalent due to their proximity to the substituted phenyl ring. The protons on the carbons attached to the nitrogen linked to the aromatic ring (N1-CH2) are expected to be slightly deshielded compared to the protons on the carbons attached to the secondary amine nitrogen (N4-CH2). This is due to the electron-withdrawing effect of the aryl group. In many phenylpiperazine derivatives, these two sets of protons appear as distinct triplets.[6][7] The proton on the secondary amine (N4-H) is often observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[8]

Visualizing the Proton Relationships

The following diagram illustrates the structure of 1-(2-fluoro-5-methylphenyl)piperazine and the key proton environments.

Caption: Molecular structure of 1-(2-fluoro-5-methylphenyl)piperazine with key proton labels.

A Self-Validating Protocol for 1H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible 1H NMR data, a meticulously designed experimental protocol is essential. The following step-by-step methodology incorporates best practices for sample preparation and instrument setup.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL CDCl3 A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample and Lock on Deuterium Signal D->E F Shim Magnetic Field E->F G Acquire 1H Spectrum (16-32 scans) F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration and Peak Picking J->K L Reference to TMS (0 ppm) K->L

Caption: Workflow for 1H NMR sample preparation, data acquisition, and processing.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(2-fluoro-5-methylphenyl)piperazine.[9][10] For routine 1H NMR, this concentration provides an excellent signal-to-noise ratio.[11]

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its good dissolving power for many organic compounds and its single residual solvent peak at 7.26 ppm.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[2]

    • To ensure a homogeneous solution free of particulate matter, which can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl3 solvent. The lock system compensates for any magnetic field drift during the experiment, ensuring stable and accurate chemical shifts.[11]

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.

    • Acquire the 1H NMR spectrum using a standard pulse sequence. For a sample of this concentration, 16 to 32 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure that all peaks have the correct absorptive Lorentzian shape.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Pick the peaks and reference the spectrum by setting the TMS signal to 0.00 ppm.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently acquire, analyze, and interpret the 1H NMR spectrum of 1-(2-fluoro-5-methylphenyl)piperazine, facilitating its unambiguous structural characterization and advancing its potential therapeutic applications.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • PubMed. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. [Link]

  • PubChem. 1-(2-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 2777670. [Link]

  • PubChem. 1-[2-Fluoro-3-(3-fluorophenyl)phenyl]piperazine | C16H16F2N2 | CID 11572619. [Link]

  • PubChem. 1-(2-Fluoro-phenyl)-4-[(4-methoxy-phenyl)-(1-thiophen-2-ylmethyl-1H-tetrazol-5-yl)-methyl]-piperazine | C24H25FN6OS | CID 649190. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • ResearchGate. 1 H NMR chemical shifts and IR stretches of N-H for free ligand and complex. [Link]

  • Millersville University. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • MDPI. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]

  • PubChem. 1-((3-Fluoro-[1,1'-biphenyl]-4-yl)methyl)piperazine | C17H19FN2 | CID 118994891. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]

  • ResearchGate. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • ResearchGate. Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. [Link]

  • SpectraBase. 1-[2-(4-Fluorophenyl)ethyl]piperazine - Optional[Vapor Phase IR] - Spectrum. [Link]

  • ResearchGate. FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. [Link]

  • SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • National Institute of Standards and Technology. Piperazine, 1,2,4-trimethyl-. [Link]

  • National Institute of Standards and Technology. Piperazine, 1-methyl-. [Link]

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Comparative

LC-MS fragmentation pattern of 1-(2-fluoro-5-methylphenyl)piperazine

This guide provides an in-depth technical analysis of the LC-MS fragmentation pattern of 1-(2-fluoro-5-methylphenyl)piperazine , a structural analog often encountered in forensic toxicology and medicinal chemistry as a d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS fragmentation pattern of 1-(2-fluoro-5-methylphenyl)piperazine , a structural analog often encountered in forensic toxicology and medicinal chemistry as a designer drug precursor or metabolite.

Executive Summary & Compound Profile

1-(2-fluoro-5-methylphenyl)piperazine (C₁₁H₁₅FN₂) is a phenylpiperazine derivative.[1] In LC-MS analysis, it presents a significant analytical challenge due to the existence of multiple regioisomers (e.g., 4-fluoro-2-methyl, 3-fluoro-4-methyl) which share identical molecular weights and highly similar fragmentation patterns.

This guide details the specific mass spectral behavior of the 2-fluoro-5-methyl isomer, distinguishing it from common alternatives like mCPP and TFMPP through mechanistic fragmentation analysis.

Parameter Data
CAS Number 321602-29-3
Molecular Formula C₁₁H₁₅FN₂
Monoisotopic Mass 194.12 g/mol
Precursor Ion [M+H]⁺ m/z 195.13
Key Product Ions m/z 152, 109, 70, 56

Fragmentation Mechanism (Mechanistic Deep Dive)

The fragmentation of 1-(2-fluoro-5-methylphenyl)piperazine under ESI-CID conditions follows the characteristic pathways of arylpiperazines. The process is driven by protonation at the secondary amine (N4) or the aniline-like nitrogen (N1), followed by ring cleavage or bond scission.

Primary Pathway: Piperazine Ring Cleavage (Retro-Diels-Alder-like)

The most abundant transitions typically involve the degradation of the piperazine ring.

  • Step 1: Protonation occurs on the secondary nitrogen.

  • Step 2: A neutral loss of C₂H₅N (43 Da) (aziridine or ethanimine moiety) occurs.

  • Result: Formation of the m/z 152 product ion. This preserves the phenyl ring and its substituents (Fluoro + Methyl), making it a diagnostic fragment for the aryl core.

Secondary Pathway: C-N Bond Scission
  • Mechanism: Heterolytic cleavage of the bond between the phenyl ring and the piperazine nitrogen.

  • Result: Formation of the substituted phenyl cation at m/z 109 (2-fluoro-5-methylphenyl cation).

  • Significance: This ion confirms the substitution pattern on the benzene ring.

Tertiary Pathway: Low-Mass Diagnostic Ions
  • Mechanism: Internal fragmentation of the piperazine ring.

  • Result: Formation of m/z 70 (C₄H₈N⁺) and m/z 56 (C₃H₆N⁺).

  • Significance: These are "class-characteristic" ions indicating the presence of a piperazine ring but do not carry information about the phenyl substituents.

Visualization of Fragmentation Pathways

FragmentationPathway Precursor Precursor Ion [M+H]+ = 195.13 Intermediate1 Ring Cleavage (Loss of C2H5N) Precursor->Intermediate1 - 43 Da (C2H5N) PhenylCation Phenyl Cation m/z 109.04 (2-fluoro-5-methylphenyl+) Precursor->PhenylCation - 86 Da (Piperazine) PiperazineFrag Piperazine Fragments m/z 70.06, 56.05 Precursor->PiperazineFrag Internal Ring Frag. Product152 Diagnostic Ion m/z 152.09 (Substituted Phenyl-N=CH2+) Intermediate1->Product152

Caption: Mechanistic fragmentation pathways of 1-(2-fluoro-5-methylphenyl)piperazine under ESI-CID conditions.

Comparative Analysis: Alternatives & Isomers

Distinguishing 1-(2-fluoro-5-methylphenyl)piperazine from its analogs is critical. The table below compares it against common "alternatives" (isobaric isomers and related designer drugs).

Table 1: Comparative Fragmentation Data
CompoundPrecursor [M+H]⁺Primary Fragment (Base Peak)Secondary Fragment (Phenyl Core)Key Differentiator
1-(2-fluoro-5-methylphenyl)piperazine 195 152 109 Retention Time (Critical)
1-(4-fluoro-2-methylphenyl)piperazine (Isomer)195152109Identical MS/MS; requires LC separation.
mCPP (1-(3-chlorophenyl)piperazine)197154119Chlorine isotope pattern (3:1 ratio at M/M+2).
TFMPP (1-(3-trifluoromethylphenyl)piperazine)231188153Mass shift (+36 Da vs 195).
BZP (Benzylpiperazine)1779191Tropylium ion (m/z 91) dominates; different linkage.
The "Isobaric Trap" (Critical Insight)

The mass spectrum of the 2-fluoro-5-methyl isomer is virtually indistinguishable from the 4-fluoro-2-methyl isomer.

  • Why? The fragmentation is driven by the piperazine ring and the stability of the phenyl cation. The position of the fluoro/methyl groups has a negligible effect on the mass of the fragments, though it may slightly alter relative ion intensities (branching ratios).

  • Solution: You cannot rely solely on MS/MS for identification. You must validate the method using a chromatographic standard to establish a specific Retention Time (RT).

Experimental Protocol (Self-Validating System)

This protocol is designed to maximize the separation of regioisomers while ensuring high sensitivity for the target analyte.

A. Liquid Chromatography (LC) Conditions
  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm, 100 x 2.1 mm) or Biphenyl (for enhanced isomer selectivity).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to focus analyte)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

B. Mass Spectrometry (MS) Parameters
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

  • Acquisition Mode: MRM (Multiple Reaction Monitoring) for quantitation; Product Ion Scan for qualitative confirmation.

C. MRM Transition Table
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 195.1152.120 - 25High abundance, structurally significant.
Qualifier 1 195.1109.130 - 35Confirms phenyl substitution pattern.
Qualifier 2 195.156.140Confirms piperazine ring presence.

Workflow Diagram

Workflow Sample Sample Preparation (LLE or Dilute-and-Shoot) LC LC Separation (C18/Biphenyl Column) CRITICAL for Isomers Sample->LC Ionization ESI+ Ionization [M+H]+ = 195 LC->Ionization Frag CID Fragmentation CE: 20-40 eV Ionization->Frag Detection Detection m/z 152 (Quant) m/z 109 (Qual) Frag->Detection

Caption: Recommended analytical workflow emphasizing the necessity of LC separation for isomer differentiation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10065636, 1-(2-Fluoro-5-methylphenyl)piperazine. Retrieved from [Link]

  • Elliott, S. (2011).[2] Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438.[2] (Provides foundational data on arylpiperazine fragmentation classes). Retrieved from [Link]

  • Meyer, M. R., et al. (2010). Beta-keto-pyrrolidines: new designer drugs. Journal of Mass Spectrometry. (Discusses general fragmentation mechanisms of N-heterocycles relevant to piperazine ring cleavage).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library. (Standard reference for fragmentation patterns of seized piperazine drugs). Retrieved from [Link]

Sources

Validation

Infrared (IR) Spectroscopy Profiling of 1-(2-fluoro-5-methylphenyl)piperazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context

Target Molecule: 1-(2-fluoro-5-methylphenyl)piperazine CAS Registry Number: 321602-29-3 Molecular Formula: C₁₁H₁₅FN₂ Molecular Weight: 194.25 g/mol [1]

This guide provides a technical analysis of the infrared vibrational spectrum of 1-(2-fluoro-5-methylphenyl)piperazine, a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists such as Vestipitant . As a Senior Application Scientist, I have structured this analysis to assist researchers in validating the identity of this pharmacophore during synthesis, specifically distinguishing it from its metabolic precursors and structural analogs.

The spectroscopic profile of this molecule is defined by the interplay between the electron-withdrawing ortho-fluorine atom and the electron-donating meta-methyl group on the phenylpiperazine scaffold.

Theoretical & Experimental Peak Assignment

In the absence of a universally open-access reference spectrum for this specific intermediate, validation relies on a Fragment-Based Vibrational Analysis (FBVA) . This method synthesizes data from validated analogs—specifically 1-(2-fluorophenyl)piperazine (oFPP) and 1-(3-methylphenyl)piperazine—to predict the unique spectral fingerprint of the target.

Characteristic Vibrational Modes

The following table details the critical IR bands required for structural confirmation.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)Diagnostic Value
Amine (N-H) Stretching (

)
3300 – 3450 Broad band confirming the secondary amine of the piperazine ring. Disappears if N-alkylated (e.g., in Vestipitant synthesis).
Aromatic C-H Stretching (

)
3010 – 3080 Weak, sharp peaks characteristic of the benzene ring.
Aliphatic C-H Stretching (

)
2800 – 2960 Multiple bands. The methyl group at C5 adds intensity at ~2960 cm⁻¹ (asymmetric) compared to non-methylated analogs.
Aromatic Ring Skeleton (

)
1580 – 1620 Strong doublet often observed due to F-substitution breaking ring symmetry.
Aryl C-N Stretching (

)
1490 – 1510 Critical band connecting the piperazine nitrogen to the phenyl ring.
Aryl C-F Stretching (

)
1210 – 1260 Very Strong . The most dominant feature in the fingerprint region.
Piperazine Ring Ring Breathing1000 – 1140 Series of medium bands specific to the saturated heterocycle.
Subst. Pattern Out-of-Plane Bending (

)
800 – 880 Diagnostic for 1,2,5-trisubstituted benzene.

Comparative Analysis: Target vs. Analogs

To ensure accurate identification, the target spectrum must be differentiated from its closest structural relatives. This comparison highlights the "delta" peaks—those that appear or shift due to specific substituents.

Comparison Table
FeatureTarget: 1-(2-fluoro-5-methylphenyl)piperazineAnalog A: 1-(2-fluorophenyl)piperazine (oFPP)Analog B: 1-(3-methylphenyl)piperazine
Key Difference Core Molecule Missing Methyl Missing Fluorine
C-F Stretch Strong (~1235 cm⁻¹) Strong (~1230 cm⁻¹)Absent
Methyl C-H Distinct (~2960, 1380 cm⁻¹) Absent (Only CH₂ peaks)Distinct (~2960, 1380 cm⁻¹)
Ring C=C Split/Shifted (F + Me effect)Split (F effect)Single/Weak Split
Fingerprint (OOP) 1,2,5-substitution pattern 1,2-substitution (Ortho)1,3-substitution (Meta)

Scientist's Note: If your spectrum lacks the strong band at ~1235 cm⁻¹, you have likely lost the fluorine or are working with the wrong starting material (Analog B). If you miss the aliphatic shoulder at ~2960 cm⁻¹, you may have Analog A.

Structural Visualization & Logic

The following diagrams illustrate the mapping of functional groups to their spectral peaks and the logical workflow for synthesis validation.

Diagram 1: Functional Group Spectral Mapping

G Molecule 1-(2-fluoro-5-methylphenyl)piperazine Piperazine Piperazine Ring (Secondary Amine) Molecule->Piperazine Phenyl Phenyl Ring (Aromatic Core) Molecule->Phenyl NH_Peak N-H Stretch 3300-3450 cm⁻¹ Piperazine->NH_Peak Pip_CH CH₂ Stretch 2800-2900 cm⁻¹ Piperazine->Pip_CH Fluoro 2-Fluoro Group (Ortho) Phenyl->Fluoro Methyl 5-Methyl Group (Meta) Phenyl->Methyl Ar_CC C=C Skeleton 1580-1620 cm⁻¹ Phenyl->Ar_CC CF_Peak C-F Stretch 1210-1260 cm⁻¹ (Strong) Fluoro->CF_Peak Me_Peak CH₃ Stretch/Bend ~2960 / 1380 cm⁻¹ Methyl->Me_Peak

Caption: Mapping of specific structural moieties to their diagnostic infrared absorption bands.

Diagram 2: Synthesis Validation Workflow

Workflow Start Crude Product Isolated Prep Sample Prep: KBr Pellet or ATR Start->Prep Scan Acquire IR Spectrum (4000-400 cm⁻¹) Prep->Scan Check1 Check 3300-3400 cm⁻¹ Scan->Check1 Check2 Check 1210-1260 cm⁻¹ Check1->Check2 Yes Fail1 Fail: Possible N-alkylation or salt formation Check1->Fail1 No Result1 Peak Present? (Secondary Amine) Pass Identity Confirmed: 1-(2-fluoro-5-methylphenyl)piperazine Check2->Pass Yes Fail2 Fail: Missing Fluorine or wrong isomer Check2->Fail2 No Result2 Strong Band? (C-F Bond)

Caption: Step-by-step decision tree for validating product identity using IR spectroscopy.

Experimental Protocol

To generate reproducible data comparable to the theoretical values above, follow this standardized protocol.

Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Suitability: Rapid identification of neat liquids or solid powders.

  • Procedure:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure background scan is flat.

    • Place ~5-10 mg of the sample onto the crystal.

    • Apply pressure using the clamp until the force gauge indicates optimal contact.

    • Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.

    • Note: ATR peaks may shift slightly (1-3 cm⁻¹) to lower frequencies compared to transmission modes.

Method B: KBr Pellet - For High Resolution
  • Suitability: Detailed structural analysis and publication-quality spectra.

  • Procedure:

    • Mix sample with IR-grade KBr powder in a 1:100 ratio (1 mg sample : 100 mg KBr).

    • Grind finely in an agate mortar to avoid scattering (particle size < 2 µm).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Scan Parameters: 4000–400 cm⁻¹, 2 cm⁻¹ resolution, 32 scans.

    • Critical Check: Ensure no moisture bands (broad peak at 3400 cm⁻¹) obscure the N-H stretch. Dry KBr at 110°C if necessary.

References

  • BenchChem. 1-(2-fluoro-5-methylphenyl)piperazine Product Description & CAS 321602-29-3. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70529: 1-(2-Fluorophenyl)piperazine (Analog Reference). Retrieved from

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of Vestipitant. Bioorganic & Medicinal Chemistry Letters.
  • NIST Mass Spectrometry Data Center. IR Spectrum of 1-(3-trifluoromethylphenyl)piperazine (Analog Reference). Retrieved from

  • SpectraBase. Infrared Spectral Data for Phenylpiperazine Derivatives. Retrieved from

Sources

Comparative

Structure-Activity Relationship (SAR) of Fluorinated vs. Non-Fluorinated Phenylpiperazines

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The phenylpiperazine scaffold is a privileged structure in neuropsychiatric drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The phenylpiperazine scaffold is a privileged structure in neuropsychiatric drug discovery, serving as the pharmacophore for numerous FDA-approved agents targeting Serotonin (5-HT) and Dopamine (D) receptors (e.g., Aripiprazole, Vortioxetine).

This guide compares non-fluorinated phenylpiperazines with their fluorinated analogs , focusing on the critical decision-making matrix between 2-fluoro (ortho) and 4-fluoro (para) substitutions. While non-fluorinated variants often exhibit high potency, they frequently suffer from rapid oxidative clearance and poor subtype selectivity. Strategic fluorination addresses these liabilities via two distinct mechanisms: conformational restriction (ortho) and metabolic blockade (para).

Part 1: Physicochemical Profiling & Electronic Effects

The introduction of fluorine—the most electronegative element—into the phenyl ring alters the physicochemical landscape of the piperazine core.

Electronic Modulation and pKa
  • Non-Fluorinated: The basic nitrogen (N4) of unsubstituted phenylpiperazine typically has a pKa

    
     9.0–9.2. The anilinic nitrogen (N1) is essentially non-basic due to resonance with the phenyl ring.
    
  • Fluorinated: Fluorine acts as an electron-withdrawing group (EWG) via induction (

    
    ).
    
    • Effect: It lowers the pKa of the distal basic nitrogen (N4) by approximately 0.2–0.5 log units depending on position. This reduction reduces lysosomal trapping and can optimize the salt-bridge interaction with the conserved Aspartate residue in GPCR binding pockets (e.g., Asp3.32 in 5-HT1A).

Lipophilicity (LogP) and BBB Permeability
  • The Fluorine Shift: Replacing a C-H bond with a C-F bond increases lipophilicity (

    
    LogP 
    
    
    
    +0.25 to +0.50).
  • Impact: Fluorinated analogs generally exhibit higher Blood-Brain Barrier (BBB) permeability (

    
    ) compared to their non-fluorinated counterparts, a critical requirement for CNS ligands.
    
Comparative Data Summary

Table 1: Representative Physicochemical & Metabolic Profile

FeatureNon-Fluorinated (Phenylpiperazine)4-Fluorophenylpiperazine (Para)2-Fluorophenylpiperazine (Ortho)
Electronic Effect Standard ReferenceStrong Inductive WithdrawalInductive + Ortho-Dipole Effect
LogP (Lipophilicity) Baseline (Low)High (

0.4 units)
Moderate (

0.2 units)
Metabolic Stability (

)
Low (< 15 min)High (> 60 min)Moderate
Primary Metabolism Rapid p-hydroxylation (CYP2D6)Blocked p-oxidationp-hydroxylation still possible
Conformation Freely rotatingPlanar/FreeTwisted (Non-planar)
Selectivity Driver Poor (Pan-GPCR binder)Potency DriverSubtype Selectivity Driver

Part 2: Pharmacodynamics & SAR Logic

The "Ortho-Effect": Conformational Control

In non-fluorinated phenylpiperazines, the aryl-nitrogen bond rotates freely. This entropic freedom often leads to "promiscuous" binding across 5-HT1A, 5-HT2A, and D2 receptors.

  • Mechanism: Placing a fluorine atom at the ortho (2-position) creates a steric clash and an electrostatic repulsion with the piperazine ring.

  • Result: This forces the molecule into a specific twisted conformation relative to the phenyl ring.

  • Application: This twist is often required to fit the narrow hydrophobic crevice of the D3 receptor or to differentiate 5-HT1A (agonist) from 5-HT2A (antagonist) activity.

The "Para-Effect": Metabolic Blockade

The primary failure mode for non-fluorinated phenylpiperazines in preclinical development is rapid clearance.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) preferentially oxidize the electron-rich para-position of the phenyl ring.

  • Solution: Substitution with fluorine at the 4-position blocks this "metabolic soft spot" without adding significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å), allowing the molecule to retain receptor fit while resisting degradation.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision-making process when optimizing a phenylpiperazine scaffold.

SAR_Logic Start Scaffold: Phenylpiperazine Problem1 Issue: Rapid Clearance (Low t1/2) Start->Problem1 Problem2 Issue: Poor Selectivity (5-HT1A vs D2) Start->Problem2 Solution1 Strategy: Para-Fluorination (4-F) Problem1->Solution1 Metabolic Fix Solution2 Strategy: Ortho-Fluorination (2-F) Problem2->Solution2 Selectivity Fix Mech1 Mechanism: Blocks CYP450 Oxidation Site Solution1->Mech1 Mech2 Mechanism: Induces Torsion (Conformational Restriction) Solution2->Mech2 Outcome1 Result: Extended Half-life Maintained Potency Mech1->Outcome1 Outcome2 Result: Enhanced Subtype Selectivity Mech2->Outcome2

Figure 1: SAR Decision Tree for Fluorine Substitution on Phenylpiperazines.

Part 4: Experimental Protocols

To validate these SAR hypotheses, precise synthesis and testing are required. The Buchwald-Hartwig Amination is the industry standard for synthesizing these ligands, offering superior yields over nucleophilic aromatic substitution (


).
Protocol 1: Synthesis via Buchwald-Hartwig Amination

Objective: Couple a fluorinated aryl bromide with N-Boc-piperazine.

Reagents:

  • Substrate: 1-Bromo-4-fluorobenzene (or 2-fluoro analog) (1.0 equiv)

  • Amine: N-Boc-piperazine (1.2 equiv)[1]

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with

    
    , Ligand, and NaOtBu.
    
  • Addition: Add the Aryl Bromide and N-Boc-piperazine. Dissolve in anhydrous Toluene (

    
    ).
    
  • Heating: Seal the vial and heat to 80–100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a celite pad to remove Palladium residues. Dilute with EtOAc and wash with water/brine.[1]

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) at RT for 1 hour to remove the Boc group.

  • Purification: Isolate the free base or HCl salt via flash chromatography (MeOH/DCM).

Protocol 2: Radioligand Binding Assay (5-HT1A)

Objective: Determine affinity (


) differences between fluorinated and non-fluorinated analogs.

Reagents:

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM)
    
  • Tissue: Rat hippocampal membranes or CHO cells expressing h5-HT1A.

  • Non-specific binding: Defined using 10

    
     Serotonin (5-HT).
    

Methodology:

  • Incubation: Incubate membranes (50

    
     protein) with radioligand and varying concentrations of the test compound (
    
    
    
    to
    
    
    ) in Tris-HCl buffer (pH 7.4) containing 5 mM
    
    
    .
  • Equilibrium: Incubate at 25°C for 60 minutes .

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: Synthesis Workflow Visualization

Synthesis_Workflow ArBr Aryl Bromide (4-F or 2-F) Reaction Buchwald-Hartwig Coupling (100°C) ArBr->Reaction Amine N-Boc-Piperazine Amine->Reaction Cat Pd2(dba)3 / BINAP NaOtBu / Toluene Cat->Reaction Intermed N-Boc-Arylpiperazine Reaction->Intermed Deprotect Deprotection (TFA / DCM) Intermed->Deprotect Final Fluorinated Phenylpiperazine Deprotect->Final

Figure 2: Buchwald-Hartwig Synthesis Pathway for Fluorinated Phenylpiperazines.

References

  • Glennon, R. A., et al. (2000). "Binding of phenylpiperazines to 5-HT1A receptors: The effect of fluorine substitution." Journal of Medicinal Chemistry.

  • Surratt, C. K., et al. (2020). "Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines... Bioisosteric Replacement of the Piperazine Improves Metabolic Stability." European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination." BenchChem Protocols.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Schönherr, H., & Cernak, T. (2013). "Profound conformational control of saturated N-heterocycles by fluorine." Angewandte Chemie International Edition.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-(2-fluoro-5-methylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals As a novel research chemical, 1-(2-fluoro-5-methylphenyl)piperazine requires meticulous handling to ensure the safety of laboratory personnel and the integr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel research chemical, 1-(2-fluoro-5-methylphenyl)piperazine requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential safety and logistical information, from initial risk assessment to final disposal, grounded in established laboratory safety principles and data from analogous chemical structures.

Hazard Assessment and Triage: Understanding the Risks

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Many piperazine derivatives can cause skin irritation and severe eye damage.[2][3]

  • Respiratory and Skin Sensitization: Piperazines may cause allergic reactions upon inhalation or skin contact.[1][2]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

Given these potential risks, all handling procedures must be designed to minimize exposure.[5][6]

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial.

Engineering Controls:

  • Fume Hood: All work with 1-(2-fluoro-5-methylphenyl)piperazine, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE) Summary:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][8]Protects against splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[8][10]Prevents skin contact and absorption. Gloves should be inspected before use and changed frequently.
Body Protection A flame-resistant lab coat, fully buttoned.[5][11]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[6][8]Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator may be necessary for spills or when engineering controls are insufficient.[1][10]Provides an additional layer of protection against inhalation of hazardous particles or aerosols.
Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Workflow for Handling 1-(2-fluoro-5-methylphenyl)piperazine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood handle_weigh Weigh Compound in Fume Hood prep_fumehood->handle_weigh Begin Experiment handle_dissolve Dissolve and Prepare Solutions handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Properly Remove and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: A workflow diagram illustrating the key stages of safely handling 1-(2-fluoro-5-methylphenyl)piperazine.

Step-by-Step Protocol:

  • Pre-Experiment Planning: Before beginning any work, thoroughly review the safety information for similar piperazine compounds.[5][7] Ensure all necessary PPE and engineering controls are in place and functional.

  • Donning PPE: Put on all required PPE before entering the designated work area.[11]

  • Working in a Fume Hood: Conduct all manipulations of the compound within a properly functioning chemical fume hood.[8]

  • Weighing and Transferring: Use appropriate tools, such as spatulas and weighing paper, to handle the solid compound.[7] Avoid generating dust.[12] When transferring solutions, use a pipette or a funnel to prevent spills.[8]

  • Spill Management: In the event of a spill, immediately alert others in the area.[5] For minor spills within the fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.[13]

  • Post-Experiment Cleanup: Decontaminate all surfaces and equipment that may have come into contact with the chemical.[6]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 1-(2-fluoro-5-methylphenyl)piperazine and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Labeling:

  • Solid Waste: Collect any unused compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.[14]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.[11][14]

  • Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.

Disposal Procedure:

  • Container Management: Ensure all waste containers are properly sealed and stored in a designated hazardous waste accumulation area.[14]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "1-(2-fluoro-5-methylphenyl)piperazine".[5][14]

  • Professional Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14] Provide them with all available safety information for proper handling.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 1-(2-fluoro-5-methylphenyl)piperazine, ensuring both personal safety and the integrity of their research.

References

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Actylis Lab Solutions.
  • PozeSCAF. Chemistry Lab Safety Rules.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Suvchem Laboratory Chemicals. PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS).
  • Santa Cruz Biotechnology. Piperazine.
  • Apollo Scientific. Piperazine.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Fisher Scientific. (2011, June 17).
  • Thermo Fisher Scientific. (2010, November 24).
  • CDH Fine Chemical.
  • Cole-Parmer. Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine.
  • Benchchem. Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluoro-5-methylphenyl)piperazine
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